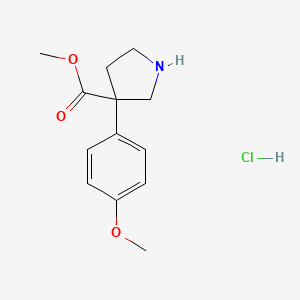
Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 874964-22-4 . It has a molecular weight of 165.62 . The compound is a white to yellow solid at room temperature . It is also known as methyl (3R)-3-pyrrolidinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the stereogenicity of carbons in the pyrrolidine ring . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of bioactive molecules . These reactions often involve the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine moiety is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 165.62 . The compound is slightly soluble in water .Applications De Recherche Scientifique
Synthesis of Agrochemicals and Medicinal Compounds
Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride is a versatile intermediate in organic synthesis. For instance, it has been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This process is significant for preparing adducts useful in developing agrochemicals or medicinal compounds, highlighting its role in facilitating the synthesis of biologically active molecules (Ghelfi et al., 2003).
Crystal Structure Analysis
Another application involves the study of the compound's crystal structure to understand its molecular geometry better and interactions, which is crucial for the design of new materials and drugs. For example, the crystal structure of Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate was determined, revealing insights into the twisted, tetra-substituted pyrrolidine ring, which could inform the design of novel compounds with specific properties (Pedroso et al., 2020).
Investigation of Chemical Reactions
The compound is also useful in studying chemical reactions, such as the demethylation process, which is important in organic synthesis. For example, the demethylation of 4-Methoxyphenylbutyric Acid using molten Pyridinium Hydrochloride has been explored on a multikilogram scale, demonstrating the compound's role in practical synthetic applications (Schmid et al., 2004).
Development of Analytical Methods
Furthermore, Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride can assist in developing analytical methods, such as utilizing the one-bond chlorine-isotope effect in 13C NMR for characterizing hydroxytrichloropicolinic acids. This application underscores the compound's utility in enhancing the capabilities of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (Irvine et al., 2008).
Antitumoral Agents
Lastly, its derivatives have been explored for their potential as antitumoral agents, demonstrating the compound's broader implications in therapeutic applications. The ab initio crystal structure determination from synchrotron X-ray powder diffraction data of chain-functionalized pyrroles shows its importance in drug design and development, particularly in cancer treatment (Silva et al., 2012).
Safety and Hazards
Orientations Futures
The future directions for “Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Propriétés
IUPAC Name |
methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-11-5-3-10(4-6-11)13(12(15)17-2)7-8-14-9-13;/h3-6,14H,7-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYOTLMCLDHFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

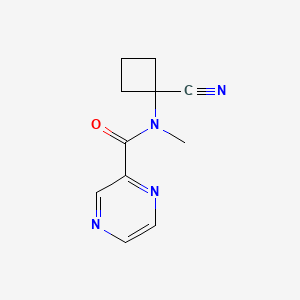

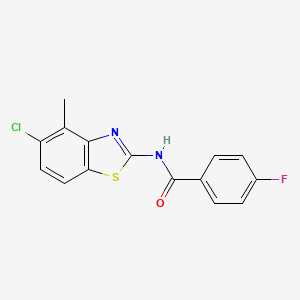
![4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2675517.png)
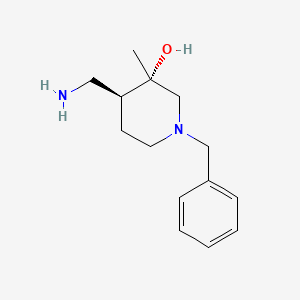
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)
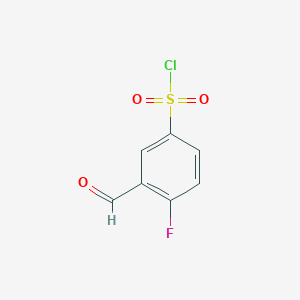
![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2675524.png)
![4-Methylbenzo[D]thiazol-5-amine](/img/structure/B2675525.png)
![2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2675528.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2675530.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2675536.png)
